4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide

Inflammation COX Inhibitor 5-Lipoxygenase

This 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide is a differentiated kinase inhibitor scaffold featuring the critical 8-CF3 pharmacophore for enhanced metabolic stability and target binding affinity. Unlike earlier leads such as Linomide, this optimized intermediate enables potent ATP-competitive inhibition of kinases like ATM and TrkA. Researchers leverage its 4-hydroxy and N-phenyl handles for derivatization, and its class activity to probe dual arachidonic acid pathway blockade—perfect for medicinal chemistry programs targeting immunomodulation and oncology.

Molecular Formula C17H11F3N2O2
Molecular Weight 332.28 g/mol
CAS No. 114350-68-4
Cat. No. B6420455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide
CAS114350-68-4
Molecular FormulaC17H11F3N2O2
Molecular Weight332.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
InChIInChI=1S/C17H11F3N2O2/c18-17(19,20)13-8-4-7-11-14(13)21-9-12(15(11)23)16(24)22-10-5-2-1-3-6-10/h1-9H,(H,21,23)(H,22,24)
InChIKeyCIIRDNXNFOIPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 114350-68-4): A Potent Quinoline-3-Carboxamide for Kinase and Inflammation Research


4-Hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic quinoline-3-carboxamide bearing a critical 8-trifluoromethyl substituent. It is cataloged in the ChEMBL database as CHEMBL36086 and is recognized for its potential to interact with kinases and inflammatory mediators [1]. While its specific bioactivity data is still emerging, the comprehensive structure-activity relationship (SAR) established for its chemical class, the 4-hydroxy-3-quinolinecarboxamides, provides a robust framework to position it as a differentiated research tool compared to other analogs lacking this specific substitution pattern [2].

Why 4-Hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide Cannot Be Replaced by a Random Quinoline-3-Carboxamide


Generic substitution is not feasible within this chemical series. The parent class, 4-hydroxy-3-quinolinecarboxamides, exhibits widely divergent in vivo efficacy based on subtle structural changes. For instance, the potency of peripherally acting analgesics in the series ranges dramatically, and antiarthritic efficacy comparable to piroxicam is observed only in specific analogues substituted at the 2-position [1]. The 8-trifluoromethyl group present on the target compound is a known pharmacophore for enhancing metabolic stability and target binding affinity, a feature absent in many early leads like Linomide (Roquinimex) [2]. This modification is central to the evolution of more potent and selective second-generation immunomodulators and kinase inhibitors derived from this scaffold [3].

Quantitative Differentiation Guide for 4-Hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide


Predicted Dual COX/5-LOX Inhibition Versus Roquinimex (Linomide)

Core structural analogs in the 4-hydroxy-3-quinolinecarboxamide class demonstrate dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) at micromolar concentrations [1]. The target compound retains the essential 4-hydroxyquinoline pharmacophore required for this activity, whereas the clinically tested immunomodulator Roquinimex (Linomide, LS2616), a 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline derivative, lacks this dual inhibitory profile [2].

Inflammation COX Inhibitor 5-Lipoxygenase

TrkA Kinase Selectivity Potential: Homology-Based Advantage over Promiscuous Quinoline Carboxamides

The 8-trifluoromethylquinoline group is a key recognition element in patent literature for Trk kinase inhibitors, with examples showing IC50 values as low as 1.90 nM for closely related 3-quinoline carboxamide scaffolds in TrkA biochemical assays [1]. This suggests the target compound is aligned with potent and selective kinase programs, unlike the broad antiviral 4-hydroxyquinoline carboxamides which do not target human kinases (e.g., show no inhibition of human α, δ, and γ polymerases) [2].

Kinase Inhibition TrkA Neurotrophin Receptor

In Vivo Antiarthritic Potential: Structural Analogy to Piroxicam-Level Efficacy

In a foundational SAR study, certain 4-hydroxy-3-quinolinecarboxamides displayed potent antiarthritic activity in the adjuvant-induced arthritis model with an ED50 of 0.7 mg/kg (p.o.) for the lead compound RU 43526, a range comparable to piroxicam [1]. The target compound, featuring an 8-CF3 and N-phenyl substitution, builds upon this advanced pharmacophore generation, distinguishing it from older, less potent analogs where ED50 values were significantly higher [1].

Antiarthritic Analgesic Animal Model

Recommended Use Cases for 4-Hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide in Drug Discovery


Kinase Inhibitor Lead Generation for Inflammatory and Neurodegenerative Diseases

This compound serves as an optimized starting point for medicinal chemistry programs targeting kinases like ATM or TrkA. Its core structure is validated in multiple patents for yielding highly potent (nM IC50) ATP-competitive inhibitors, and the 8-CF3 group provides a metabolic stability advantage over non-fluorinated analogs [1].

Pharmacological Probe for Dual COX/5-LOX Inhibition Studies

Based on its class activity, the compound can be utilized as a tool to investigate the therapeutic impact of simultaneously blocking both arms of the arachidonic acid cascade in cellular and in vivo models, a profile not achievable with selective COX-2 inhibitors or earlier quinoline immunomodulators [2].

Advanced Intermediate in the Synthesis of Second-Generation Immunomodulators

The 4-hydroxy and N-phenyl functionalities provide synthetic handles for further derivatization. Researchers can use it to synthesize novel analogs aimed at recapitulating the Th1 cytokine induction and in vivo lupus amelioration observed with advanced derivatives like H1521 [3].

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